molecular formula C23H26N4O2 B11509040 (2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide

(2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide

Cat. No.: B11509040
M. Wt: 390.5 g/mol
InChI Key: QPSACPKNWBNBGG-SFQUDFHCSA-N
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Description

(2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and an indole moiety

Preparation Methods

The synthesis of (2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the cyano and cyclopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts

Scientific Research Applications

(2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to (2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]prop-2-enamide

InChI

InChI=1S/C23H26N4O2/c1-16-8-10-26(11-9-16)22(28)15-27-14-18(20-4-2-3-5-21(20)27)12-17(13-24)23(29)25-19-6-7-19/h2-5,12,14,16,19H,6-11,15H2,1H3,(H,25,29)/b17-12+

InChI Key

QPSACPKNWBNBGG-SFQUDFHCSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4CC4

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4CC4

Origin of Product

United States

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